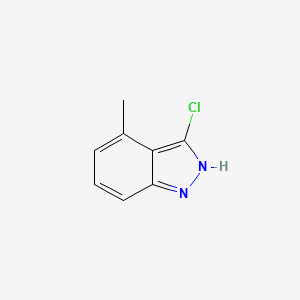
3-Chloro-4-methyl-1h-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methyl-1H-indazole: is a heterocyclic compound containing both an indazole ring and a chlorine substituent. Indazole derivatives have diverse applications in medicinal chemistry due to their biological activities. This compound has been explored for its potential as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent .
Méthodes De Préparation
a. Transition Metal-Catalyzed Synthesis: One notable synthetic approach involves transition metal-catalyzed reactions. For instance, a Cu(OAc)₂-catalyzed method enables the formation of 1H-indazoles through N–N bond formation using oxygen as the terminal oxidant. Starting from 2-(methylamino)benzonitrile, the reaction proceeds to yield a variety of 1H-indazoles in good to excellent yields .
b. Non-Catalytic Pathways: Classic non-catalytic methods include the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. these approaches suffer from lower yields and undesirable byproducts .
Analyse Des Réactions Chimiques
3-Chloro-4-methyl-1H-indazole can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions vary based on the reaction type and substituents present.
Applications De Recherche Scientifique
Researchers have explored the compound’s applications in various fields:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Biology: Studying its effects on cellular processes.
Industry: Exploring its use in chemical synthesis.
Mécanisme D'action
The precise mechanism by which 3-Chloro-4-methyl-1H-indazole exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While 3-Chloro-4-methyl-1H-indazole exhibits unique properties, it can be compared to other indazole derivatives. Further research may reveal additional compounds with similar structures and applications.
Propriétés
Formule moléculaire |
C8H7ClN2 |
|---|---|
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
3-chloro-4-methyl-2H-indazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) |
Clé InChI |
WHJVOTWQURZZAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=NNC(=C12)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



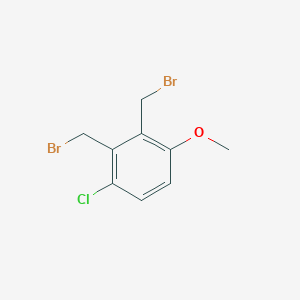
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
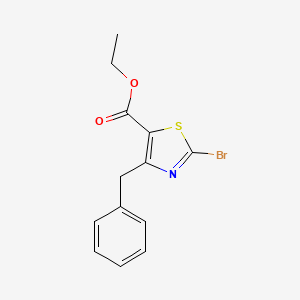
![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)
amine](/img/structure/B13085429.png)
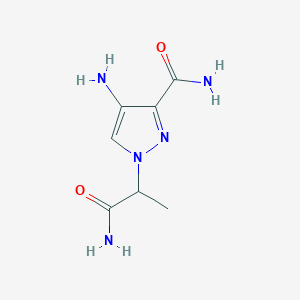
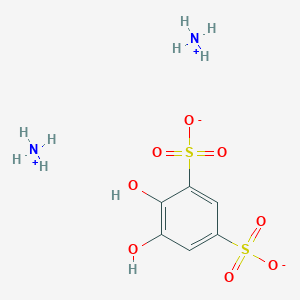


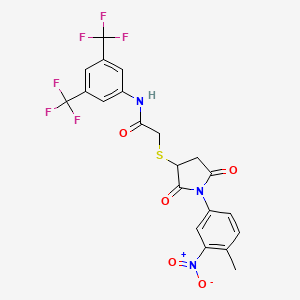
![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)

